molecular formula C22H19BrN4O3 B283936 6-Amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B283936
M. Wt: 467.3 g/mol
InChI Key: NCTVPXVCWWGHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrano-pyrazole derivative, which is known to exhibit remarkable biological activities.

Mechanism of Action

The mechanism of action of 6-Amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the expression of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, which are known to play a key role in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
6-Amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been reported to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to possess potent anti-inflammatory and antioxidant activities, which are known to play a key role in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments include its potent biological activities, high purity, and good yields. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research on 6-Amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One potential direction is to investigate the structure-activity relationship of this compound to identify more potent derivatives. Another potential direction is to explore the potential of this compound in the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. Furthermore, the potential of this compound as a therapeutic agent for the treatment of various types of cancer should also be further investigated.

Synthesis Methods

The synthesis of 6-Amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 4-bromobenzaldehyde, 3-methoxyphenylacetic acid, and ethyl acetoacetate in the presence of piperidine as a catalyst. The reaction mixture is then subjected to reflux in ethanol, and the resulting product is purified using column chromatography. This synthesis method has been reported to yield the desired compound in good yields and high purity.

Scientific Research Applications

6-Amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown promising results in various scientific research applications. This compound has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to possess potent anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Molecular Formula

C22H19BrN4O3

Molecular Weight

467.3 g/mol

IUPAC Name

6-amino-4-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H19BrN4O3/c1-12-18-19(16(10-24)21(25)30-22(18)27-26-12)15-4-3-5-17(28-2)20(15)29-11-13-6-8-14(23)9-7-13/h3-9,19H,11,25H2,1-2H3,(H,26,27)

InChI Key

NCTVPXVCWWGHJA-UHFFFAOYSA-N

SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=CC=C3)OC)OCC4=CC=C(C=C4)Br

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=CC=C3)OC)OCC4=CC=C(C=C4)Br

Origin of Product

United States

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